Cas no 942947-95-7 (5-bromo-4-chloro-3-nitro-pyridin-2-amine)

5-bromo-4-chloro-3-nitro-pyridin-2-amine structure
942947-95-7 structure
상품 이름:5-bromo-4-chloro-3-nitro-pyridin-2-amine
CAS 번호:942947-95-7
MF:C5H3BrClN3O2
메가와트:252.453218698502
MDL:MFCD11110693
CID:69616
PubChem ID:45480236

5-bromo-4-chloro-3-nitro-pyridin-2-amine 화학적 및 물리적 성질

이름 및 식별자

    • 2-Amino-5-bromo-4-chloro-3-nitropyridine
    • 5-Bromo-4-chloro-3-nitro-2-pyridinamine
    • 5-Bromo-4-chloro-3-nitropyridin-2-amine
    • 5-BROMO-4-CHLORO-3-NITRO-PYRIDIN-2-YLAMINE
    • PubChem19503
    • BLGCPXIDEMLKMS-UHFFFAOYSA-N
    • PB28233
    • EN000414
    • AM804585
    • BC004449
    • ST2416405
    • AB0027792
    • W9670
    • 947A957
    • 5-BROMO-4-CHLORO-3-NITRO-2-PYRIDINA
    • 5-Bromo-4-chloro-3-nitro-2-pyridinamine (ACI)
    • 5-bromo-4-chloro-3-nitro-pyridin-2-amine
    • 942947-95-7
    • DB-002094
    • CS-0019371
    • AKOS015854980
    • DTXSID70670259
    • MFCD11110693
    • J-507907
    • DS-12763
    • AKOS025395613
    • SY097004
    • EN300-137053
    • SCHEMBL208151
    • MDL: MFCD11110693
    • 인치: 1S/C5H3BrClN3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9)
    • InChIKey: BLGCPXIDEMLKMS-UHFFFAOYSA-N
    • 미소: [O-][N+](C1C(N)=NC=C(Br)C=1Cl)=O

계산된 속성

  • 정밀분자량: 250.91000
  • 동위원소 질량: 250.91
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 188
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 2
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 84.7
  • 소수점 매개변수 계산 참조값(XlogP): 2.2

실험적 성질

  • 밀도: 2.020
  • 비등점: 338.37 °C at 760 mmHg
  • 플래시 포인트: 338.37 °C at 760 mmHg
  • 굴절률: 1.689
  • PSA: 84.73000
  • LogP: 3.09230

5-bromo-4-chloro-3-nitro-pyridin-2-amine 보안 정보

5-bromo-4-chloro-3-nitro-pyridin-2-amine 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    중국 세관 번호:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

5-bromo-4-chloro-3-nitro-pyridin-2-amine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-137053-5.0g
5-bromo-4-chloro-3-nitropyridin-2-amine
942947-95-7
5.0g
$206.0 2023-02-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A53490-1g
5-Bromo-4-chloro-3-nitropyridin-2-amine
942947-95-7 97%
1g
¥136.0 2023-09-08
eNovation Chemicals LLC
D495202-10G
5-bromo-4-chloro-3-nitropyridin-2-amine
942947-95-7 97%
10g
$130 2024-05-23
Enamine
EN300-137053-2.5g
5-bromo-4-chloro-3-nitropyridin-2-amine
942947-95-7
2.5g
$113.0 2023-02-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1089076-5g
5-Bromo-4-chloro-3-nitropyridin-2-amine
942947-95-7 97%
5g
¥633.00 2024-04-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SX043-5g
5-bromo-4-chloro-3-nitro-pyridin-2-amine
942947-95-7 97%
5g
1007.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SX043-200mg
5-bromo-4-chloro-3-nitro-pyridin-2-amine
942947-95-7 97%
200mg
111.0CNY 2021-08-04
eNovation Chemicals LLC
D495202-5G
5-bromo-4-chloro-3-nitropyridin-2-amine
942947-95-7 97%
5g
$95 2024-05-23
abcr
AB443821-25 g
2-Amino-5-bromo-4-chloro-3-nitropyridine; .
942947-95-7
25g
€746.40 2023-04-22
Enamine
EN300-137053-0.1g
5-bromo-4-chloro-3-nitropyridin-2-amine
942947-95-7
0.1g
$48.0 2023-02-15

5-bromo-4-chloro-3-nitro-pyridin-2-amine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  1 h, 80 °C
참조
Preparation of substituted 1H-imidazo[4,5-b]pyridin-2(3H)-ones and their use as GluN2B receptor modulators
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
참조
Preparation of 2,3-diamino-4-bromopyridine
, China, , ,

합성 방법 3

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  < 10 °C; 15 min, 5 - 10 °C; 55 °C
1.2 Reagents: Nitric acid Solvents: Water ;  55 - 60 °C; 30 min, 55 °C; 55 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
참조
Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate
Bavetsias, Vassilios; Large, Jonathan M.; Sun, Chongbo; Bouloc, Nathalie; Kosmopoulou, Magda; et al, Journal of Medicinal Chemistry, 2010, 53(14), 5213-5228

합성 방법 4

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 2.5 h, 40 °C; 40 °C → rt
1.2 Reagents: Water ;  neutralized, cooled
참조
2-Phenyl-3H-imidazo[4,5-b]pyridine derivatives as inhibitors or mammalian tyrosine kinase ROR1 activity and their preparation
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  1 h, 80 °C
참조
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia
Bavetsias, Vassilios; Crumpler, Simon; Sun, Chongbo; Avery, Sian; Atrash, Butrus; et al, Journal of Medicinal Chemistry, 2012, 55(20), 8721-8734

합성 방법 6

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  0 °C → 55 °C; 1 h, 55 °C
1.2 Reagents: Sodium hydroxide ;  pH 7
참조
Imidazopyridine derivative and pharmaceutical composition comprising same as active ingredient
, Korea, , ,

합성 방법 7

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  1 h, 80 °C
참조
Preparation of imidazopyridines as inhibitors of aurora kinase and/or FLT3
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: Sulfuric acid ;  -5 °C
1.2 Reagents: Fuming nitric acid ;  5 min, < 0 °C; 2 h, 0 °C → 50 °C; 1 h, 50 °C
1.3 Reagents: Water ;  cooled
1.4 Reagents: Ammonia ;  pH 7.3
참조
Discovery and analgesic evaluation of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a novel potent D-amino acid oxidase inhibitor
Xie, Dongsheng; Lu, Jun; Xie, Jin; Cui, Junjun; Li, Teng-Fei; et al, European Journal of Medicinal Chemistry, 2016, 117, 19-32

합성 방법 9

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  15 min, -10 °C
1.2 Reagents: Nitric acid Solvents: Water ;  55 - 60 °C; 30 min, 55 °C; 55 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, cooled
참조
Preparation of imidazopyridines as enzyme inhibitors, especially Aurora kinase inhibitors, for treating cell proliferative diseases
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → 55 °C; 1 h, 55 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
참조
Preparation of imidazopyridine derivative as protein kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: Sulfuric acid ;  rt; 2.5 h, 40 °C
참조
2-Phenylimidazo[4,5-B]pyridin-7-amine derivatives used as inhibitors of mammalian tyrosine kinase ROR1 activity and their preparation
, United States, , ,

5-bromo-4-chloro-3-nitro-pyridin-2-amine Raw materials

5-bromo-4-chloro-3-nitro-pyridin-2-amine Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:942947-95-7)5-bromo-4-chloro-3-nitro-pyridin-2-amine
A858104
순결:99%/99%
재다:25g/100g
가격 ($):222.0/743.0